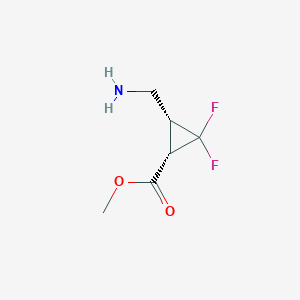
Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is a synthetic compound characterized by the presence of a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group and fluorine atoms. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the aminomethyl group may facilitate interactions with biological macromolecules. The cyclopropane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,3S)-3-(aminomethyl)-cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate: Bromine atoms confer distinct electronic and steric effects compared to fluorine.
Uniqueness
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-3(2-9)6(4,7)8/h3-4H,2,9H2,1H3/t3-,4-/m0/s1 |
Clave InChI |
OYIFJSOOGJAEAW-IMJSIDKUSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@@H](C1(F)F)CN |
SMILES canónico |
COC(=O)C1C(C1(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


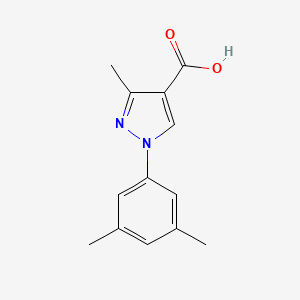




![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
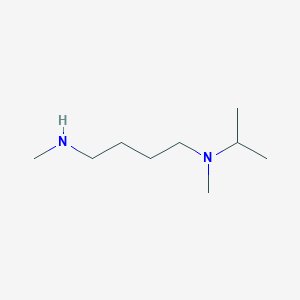
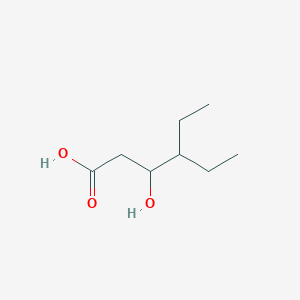
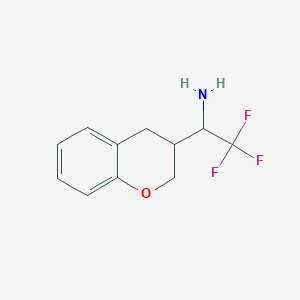
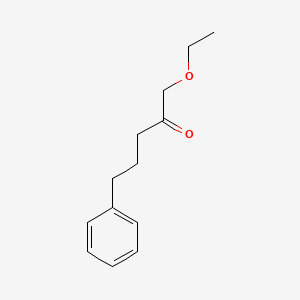
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
